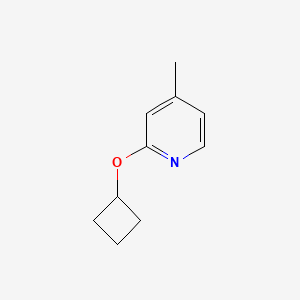

2-Cyclobutoxy-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-6-11-10(7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJSVSVRWNZVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutoxy 4 Methylpyridine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. bibliotekanauki.pl For 2-Cyclobutoxy-4-methylpyridine, the primary disconnection points are the C-O ether bond and the C-C/C-N bonds of the pyridine (B92270) ring itself.

Two main retrosynthetic strategies emerge:

Disconnection of the C(aryl)-O(ether) bond: This is the most direct approach. It severs the bond between the pyridine C2 position and the cyclobutoxy group. This strategy identifies two key precursors: a functionalized 4-methylpyridine (B42270) acting as the electrophile and cyclobutanol (B46151) (or its corresponding alkoxide) acting as the nucleophile. The pyridine precursor must possess a good leaving group at the C2 position, such as a halogen (Cl, Br). This leads to precursors like 2-chloro-4-methylpyridine (B103993) or 2-bromo-4-methylpyridine (B133514) and cyclobutanol .

Formation of the Pyridine Ring: A more complex approach involves constructing the substituted pyridine ring from acyclic precursors. For instance, a condensation reaction between an appropriate ketone, such as 4,4-dimethoxy-2-butanone, and a compound like 2-cyanoacetamide (B1669375) could be envisioned to form the 4-methylpyridine core, which would then undergo further functionalization (chlorination, etherification) to yield the final product. researchgate.net

Based on efficiency and precursor availability, the first strategy is generally preferred. The synthesis of the key halopyridine precursors is well-documented. For example, 2-chloro-4-methylpyridine can be synthesized from 2-amino-4-methylpyridine (B118599) via a Sandmeyer-type reaction or from 3-methylpyridine (B133936) 1-oxide by reaction with phosphorus oxychloride. alkalimetals.comgoogle.com Similarly, 2-bromo-4-methylpyridine can be prepared from 2-methyl-4-aminopyridine (B1174260) through a Sandmeyer reaction using hydrobromic acid and bromine. google.comchemicalbook.com

| Target Molecule | Retrosynthetic Disconnection | Key Precursors |

| This compound | C(aryl)-O(ether) Bond | 2-Halo-4-methylpyridine (X=Cl, Br) + Cyclobutanol |

| This compound | Pyridine Ring Formation | Acyclic Carbonyls & Ammonia/Amine derivatives |

Strategic Approaches for Cyclobutoxy Ether Bond Formation

The formation of the ether linkage between the cyclobutyl group and the pyridine ring is the pivotal step in the synthesis. This can be accomplished through classical nucleophilic substitution or modern catalytic methods.

Nucleophilic Substitution Pathways for Alkoxy Introduction

This approach relies on the reaction of a nucleophilic oxygen species with an electrophilic pyridine ring. The two main pathways are the Williamson ether synthesis and Nucleophilic Aromatic Substitution (SNAr).

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In this context, it would involve the deprotonation of cyclobutanol with a strong base like sodium hydride (NaH) to form sodium cyclobutoxide, which then acts as a nucleophile to displace a halide from 2-chloro- or 2-bromo-4-methylpyridine. byjus.commasterorganicchemistry.com This reaction is an SN2 type process. wikipedia.org

The Nucleophilic Aromatic Substitution (SNAr) pathway is particularly relevant for heteroaromatic compounds. nih.gov The electron-deficient nature of the pyridine ring, especially with a halogen at the C2 position, makes it susceptible to attack by nucleophiles. The reaction of 2-halopyridines with alkoxides proceeds via an SNAr mechanism. sci-hub.seresearchgate.net The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions on pyridines. acs.org Therefore, 2-fluoro-4-methylpyridine (B58000) would be the most reactive substrate, though 2-chloro-4-methylpyridine is often used due to its accessibility. sigmaaldrich.comrsc.org The reaction is typically carried out by treating the 2-halopyridine with cyclobutanol in the presence of a strong base (e.g., NaH, KOH) in a polar aprotic solvent like DMF or DMSO at elevated temperatures. byjus.com

| Reaction Type | Pyridine Substrate | Alkoxy Source | Typical Conditions | Reference |

| Williamson/SNAr | 2-Chloro-4-methylpyridine | Cyclobutanol + NaH | DMF or THF, 50-100 °C | wikipedia.orgbyjus.com |

| Williamson/SNAr | 2-Bromo-4-methylpyridine | Cyclobutanol + NaH | DMF or THF, 50-100 °C | wikipedia.orgbyjus.com |

| SNAr | 2-Fluoro-4-methylpyridine | Cyclobutanol + Base | DMSO or NMP, Room Temp to 100 °C | acs.org |

Catalytic Etherification Techniques (e.g., Ullmann, Chan-Lam Couplings)

Transition metal-catalyzed cross-coupling reactions offer milder and often more efficient alternatives for forming C-O bonds.

The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol. organic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. masterorganicchemistry.comorganic-chemistry.org Modern modifications, however, utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (like 1,10-phenanthroline (B135089) or a diamine) and a base (e.g., K₂CO₃, Cs₂CO₃) under more moderate conditions (80-120 °C). nih.govnih.gov In this synthesis, 2-bromo-4-methylpyridine would be reacted with cyclobutanol in the presence of a copper catalyst.

The Chan-Lam coupling is a more recent, powerful copper-catalyzed method for forming C-O bonds between a boronic acid and an alcohol. wikipedia.orgorganic-chemistry.org This reaction is attractive due to its typically mild conditions, often running at room temperature and being tolerant of air and moisture. wikipedia.org The standard protocol would involve coupling a 4-methylpyridin-2-ylboronic acid with cyclobutanol using a copper(II) source like Cu(OAc)₂ and a base, often with a ligand such as pyridine. researchgate.netthieme-connect.com The mechanism is thought to proceed through a Cu(III) intermediate which undergoes reductive elimination to form the ether product. wikipedia.org

| Coupling Reaction | Pyridine Precursor | Cyclobutoxy Source | Catalyst/Reagents | Key Features |

| Ullmann Condensation | 2-Bromo-4-methylpyridine | Cyclobutanol | CuI (cat.), Ligand, Base (K₂CO₃) | High temperatures, good for aryl halides |

| Chan-Lam Coupling | 4-Methylpyridin-2-ylboronic acid | Cyclobutanol | Cu(OAc)₂ (cat.), Base, Oxidant (Air) | Mild conditions, tolerant of functional groups |

Regioselective Functionalization of the Pyridine Nucleus

Achieving the correct substitution pattern on the pyridine ring is crucial. This involves strategies to selectively introduce functional groups at the C2 and C4 positions.

Directed Ortho Metalation (DoM) Strategies for C2 Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation and functionalization of aromatic and heteroaromatic rings. acs.org In pyridine chemistry, the nitrogen atom itself can direct metalation to the C2 position. However, the reaction of simple pyridines with strong organolithium bases can lead to competitive nucleophilic addition at the C2 or C4 position. chemrxiv.org

For 4-methylpyridine (4-picoline), direct lithiation with bases like n-BuLi can result in a mixture of C2-ring metalation and deprotonation of the C4-methyl group (lateral metalation). d-nb.info To improve selectivity for C2-metalation, specific directing groups can be installed, or more sophisticated base systems can be used. For instance, using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor C2 deprotonation over nucleophilic addition. researchgate.net Once the C2-lithiated species is formed, it can be quenched with an electrophile (e.g., Br₂ or I₂) to install a leaving group in preparation for the etherification step.

C4-Methyl Group Activation and Transformation Prior to Etherification

The methyl group at the C4 position of 4-picoline is acidic and can be deprotonated by strong bases, a process known as lateral metalation . researchgate.netresearchgate.net This typically occurs with reagents like n-BuLi or LDA, forming a 4-(lithiomethyl)pyridine species. This anion is nucleophilic and can react with various electrophiles. While this is a common strategy for functionalizing the methyl group, it can compete with the desired C2-ring metalation. d-nb.info

The relative ease of lateral metalation versus ring metalation is influenced by the base, solvent, and temperature. For instance, studies have shown that the interaction of 4-methylpyridine with n-butyl-lithium in THF can produce a mixture of the 1,2-nucleophilic addition product and the laterally metalated derivative. researchgate.net

An alternative strategy involves transforming the methyl group before etherification. For example, the methyl group could be oxidized to a carboxylic acid, which could then be used to direct subsequent reactions or be removed later in the synthesis. However, a more direct approach is often to start with precursors that already have the desired C4-methyl and a functionalizable C2 position, such as 2-halo-4-methylpyridines, which are accessible through various established synthetic routes. alkalimetals.comgoogle.comrsc.org

Convergent and Linear Synthesis Routes

The preparation of this compound can be designed using either a linear or a convergent approach, with each offering distinct advantages.

Linear Synthesis: A linear synthesis builds the molecule sequentially, step-by-step, from a single starting material. researchgate.net A plausible linear route to this compound would begin with a pre-existing 4-methylpyridine derivative. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. wikipedia.org

Route A: Starting from 2-hydroxy-4-methylpyridine (B87338) (the tautomer of 4-methylpyridin-2-one). The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an electrophilic cyclobutyl source, like cyclobutyl bromide or cyclobutyl tosylate, via an SN2 reaction to yield the final product. pressbooks.pub

Route B: An alternative linear approach starts with 2-chloro-4-methylpyridine. sigmaaldrich.com This intermediate can be synthesized from commercially available precursors like 2-amino-4-methylpyridine or 3-methylpyridine 1-oxide. alkalimetals.comgoogle.com In this case, the ether bond is formed by reacting 2-chloro-4-methylpyridine with sodium cyclobutoxide (prepared by deprotonating cyclobutanol). This reaction is a nucleophilic aromatic substitution (SNAr).

For this compound, a convergent strategy would involve:

Fragment 1 Synthesis: Preparation of a reactive pyridine intermediate, such as 2-chloro-4-methylpyridine. alkalimetals.com

Fragment 2 Synthesis: Preparation of the cyclobutoxy nucleophile, typically sodium cyclobutoxide, from cyclobutanol and a base. ru.nlnih.gov

Coupling: The two fragments are then combined in a final coupling step. The most common coupling reaction for this purpose is the Williamson ether synthesis or a related nucleophilic substitution. sid.ir An alternative, though often requiring harsher conditions, is the Ullmann condensation, which uses a copper catalyst to facilitate the formation of the aryl ether bond between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the efficiency of the synthesis of this compound, particularly the key etherification step, several reaction parameters must be optimized. The goal is to achieve the highest possible yield of the desired product while minimizing side reactions and simplifying purification. numberanalytics.com

Key parameters for optimization in a typical Williamson ether synthesis or SNAr reaction include:

Base: The choice of base is critical for generating the alkoxide nucleophile. Strong bases like sodium hydride (NaH) ensure complete deprotonation but can be hazardous. pressbooks.pub Milder bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often preferred, especially in polar aprotic solvents, as they are safer and can still provide excellent yields. sid.ir

Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dioxane are commonly used as they effectively solvate the cation of the alkoxide salt while not interfering with the nucleophile. wikipedia.org The choice of solvent can significantly impact reaction rate and selectivity.

Temperature: Reaction temperatures are typically elevated (in the range of 50-120 °C) to accelerate the reaction rate. google.comorganic-chemistry.org However, excessively high temperatures can lead to decomposition or side reactions. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields in some Williamson ether syntheses. orgchemres.orgscispace.com

Catalyst: For SNAr reactions on less reactive aryl chlorides, a catalyst may be necessary. While the Ullmann condensation uses copper, wikipedia.org palladium-catalyzed Buchwald-Hartwig etherification has also emerged as a powerful method, although it is more commonly used for C-N bond formation. tandfonline.com

The following interactive table illustrates hypothetical results from an optimization study for the reaction between 2-chloro-4-methylpyridine and cyclobutanol.

Based on these hypothetical findings, the use of caesium carbonate in DMF at 100 °C provides the optimal balance of reaction time and high yield.

Scalable Synthesis Protocols for Research Applications

Transitioning a synthetic route from a small-scale discovery lab to a protocol suitable for producing multi-gram quantities for research requires careful consideration of cost, safety, and practicality. orgchemres.orgresearchgate.net A scalable protocol for this compound would prioritize robust and reproducible conditions.

A potential scalable protocol based on a convergent Williamson ether synthesis is outlined below:

Preparation of Sodium Cyclobutoxide: In a multi-neck flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), cyclobutanol is dissolved in a suitable solvent like THF. Sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C to control the exothermic reaction and hydrogen gas evolution. The mixture is then allowed to warm to room temperature and stirred until gas evolution ceases, indicating the complete formation of sodium cyclobutoxide.

Coupling Reaction: A solution of 2-chloro-4-methylpyridine in DMF is added to the freshly prepared sodium cyclobutoxide solution. The reaction mixture is heated to an optimized temperature (e.g., 100 °C) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine to remove residual DMF and inorganic salts, dried over an anhydrous salt like sodium sulfate, and filtered.

Purification: For multi-gram scale, purification by column chromatography is often inefficient. Therefore, purification by vacuum distillation is the preferred method for a liquid product like this compound, which separates the product from non-volatile impurities and the high-boiling solvent. alkalimetals.com

This protocol avoids hazardous reagents where possible, uses cost-effective solvents, and employs a purification method that is amenable to larger scales, making it suitable for reliable research-scale production. sid.ir

Chemical Reactivity and Mechanistic Studies of 2 Cyclobutoxy 4 Methylpyridine

Reactivity of the Pyridine (B92270) Aromatic System

The electronic nature of the pyridine ring in 2-Cyclobutoxy-4-methylpyridine governs its susceptibility to various transformations. The presence of the electron-donating 4-methyl group and the 2-cyclobutoxy group influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the formation of the corresponding pyridine N-oxide can significantly enhance the ring's reactivity towards electrophiles, directing substitution to the 4-position. For instance, the nitration of pyridine-N-oxide with a mixture of sulfuric acid and fuming nitric acid yields the 4-nitro derivative. This suggests that this compound could be similarly activated for electrophilic substitution at the positions ortho and para to the nitrogen, although steric hindrance from the cyclobutoxy group might influence the regioselectivity.

Computational studies on the nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate that these reactions proceed through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. While the nitration of pyridine itself has a low activation energy, in the strongly acidic medium required, pyridine is protonated, which deactivates the ring towards electrophilic attack. The N-oxide, however, provides a pathway for substitution under milder conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. While the cyclobutoxy group at the 2-position is not a typical leaving group for SNAr, analogous reactions of 2-halopyridines demonstrate the potential for substitution at this position. Nucleophilic aromatic substitution on 2-chloropyridines can be achieved with various nucleophiles, although it often requires forcing conditions. The reactivity of 2-alkoxypyridines in SNAr reactions is generally lower than that of their halo-counterparts. However, for activated systems, such as N-methylpyridinium ions, nucleophilic substitution has been observed with piperidine (B6355638) in methanol, proceeding through a mechanism involving rate-determining deprotonation of an addition intermediate.

The lone pair of electrons on the pyridine nitrogen atom allows this compound to act as a ligand in coordination complexes with various metal ions. The coordination behavior of 4-methylpyridine (B42270) (also known as γ-picoline) has been studied with several divalent transition metals, including iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). These studies reveal the formation of complexes with different geometries, such as tetrahedral and octahedral, depending on the metal ion and reaction conditions. The steric bulk of the 2-cyclobutoxy group in this compound would likely influence the coordination number and geometry of the resulting metal complexes compared to those of the less hindered 4-methylpyridine.

| Metal Ion | Complex with 4-Methylpyridine | Coordination Geometry |

| Fe(II) | [Fe(SO₄)(C₆H₇N)₄]n | Octahedral |

| Co(II) | [Co(SO₄)(C₆H₇N)₄]n | Octahedral |

| Ni(II) | [Ni(SO₄)(C₆H₇N)₄]n | Octahedral |

| Cu(II) | [Cu₂(SO₄)₂(C₆H₇N)₆] | Square-pyramidal |

| Zn(II) | [Zn(SO₄)(C₆H₇N)₂]n | Tetrahedral |

| Zn(II) | [Zn(SO₄)(C₆H₇N)₃]n | Trigonal bipyramidal |

| Cd(II) | [Cd(SO₄)(C₆H₇N)₄]n | Octahedral |

Data compiled from studies on 4-methylpyridine complexes.

The pyridine ring itself is relatively resistant to oxidation. However, the methyl group at the 4-position is susceptible to oxidation to afford isonicotinic acid and its derivatives. The gas-phase catalytic oxidation of 4-methylpyridine has been investigated using various catalysts, such as those based on vanadium oxide. These studies show that modifying vanadium oxide with promoters like tin(IV) oxide (SnO₂) and titanium(IV) oxide (TiO₂) can enhance the catalyst's activity and selectivity towards the desired products, such as pyridine-4-carbaldehyde and isonicotinic acid. Quantum chemical studies suggest that the promoting effect of these metal oxides is due to an increase in the proton affinity of the vanadyl oxygen, which facilitates the heterolytic cleavage of the C-H bond of the methyl group.

Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like peroxy acids. This transformation, as mentioned earlier, activates the pyridine ring for further functionalization.

Transformations Involving the Cyclobutoxy Ether Linkage

The cyclobutoxy group introduces a dimension of reactivity centered around the ether linkage and the inherent strain of the four-membered ring.

The ether linkage in this compound can be cleaved under acidic conditions. The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. The first step in this process is the protonation of the ether oxygen, which creates a better leaving group. For ethers with primary or secondary alkyl groups, the cleavage typically follows an Sₙ2 mechanism, where a nucleophile attacks the less sterically hindered carbon. In the case of this compound, nucleophilic attack could occur at the cyclobutyl carbon, leading to the formation of 4-methyl-2-pyridone and a cyclobutyl-containing product.

If the reaction were to proceed through an Sₙ1 mechanism, it would involve the formation of a carbocation. The stability of the potential cyclobutyl cation would be a determining factor.

Rearrangement reactions are also a possibility, particularly if a carbocation intermediate is formed. Such rearrangements would be driven by the relief of ring strain in the cyclobutane (B1203170) ring.

The cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol), which makes it more reactive than larger cycloalkanes. This strain arises from a combination of angle strain, due to the deviation of bond angles from the ideal tetrahedral angle, and torsional strain. This inherent strain can be a driving force for ring-opening reactions.

While the cyclobutane ring in a cyclobutoxy group is generally stable, under certain conditions, such as thermal decomposition or in the presence of specific catalysts, it can undergo cleavage. For instance, the thermal decomposition of cyclobutanol (B46151) has been shown to yield ethylene (B1197577) and acetaldehyde. The reactivity of the cyclobutane ring can also be influenced by the nature of its substituents. In the context of this compound, the attachment to the electron-rich pyridine ring could potentially influence the pathways of strain-induced reactions.

Stereochemical Consequences of Cyclobutoxy Transformations

Reactions involving the cyclobutoxy group of this compound are expected to have significant stereochemical implications. The cyclobutyl ring is puckered and not planar, leading to the existence of stereoisomers in substituted derivatives. Any reaction that involves the formation or cleavage of bonds within the cyclobutoxy moiety can lead to a variety of stereochemical outcomes.

For instance, in reactions such as ring-opening or substitution at the cyclobutyl ring, the stereochemistry of the starting material will influence the stereochemistry of the product. The approach of a reagent to the cyclobutoxy group can be influenced by the steric bulk and electronic nature of the 4-methylpyridine ring, potentially leading to diastereoselective transformations. While no specific studies on this compound have been reported, research on other chiral aromatic ethers has shown that the aromatic group can direct the stereochemical course of reactions on the alkoxy substituent.

Reactions at the 4-Methyl Substituent

The 4-methyl group of this compound is a primary site for a variety of chemical transformations, including deprotonation, radical functionalization, and condensation reactions.

The methyl group at the 4-position of the pyridine ring is acidic and can be deprotonated by strong bases to form a stabilized carbanion. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring. Bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used for this purpose. The resulting anion, (2-cyclobutoxy-pyridin-4-yl)methanide, is a potent nucleophile and can react with a wide range of electrophiles.

For example, reaction with aldehydes or ketones would lead to the formation of β-hydroxyalkylpyridine derivatives. Quenching the anion with an alkyl halide would result in chain elongation at the 4-position. The choice of base and reaction conditions can be critical for achieving high yields and preventing side reactions.

Table 1: Deprotonation of 4-Methylpyridine Analogs and Subsequent Electrophilic Quench

| Entry | Base | Electrophile | Product | Yield (%) |

| 1 | LDA | Benzaldehyde (B42025) | 1-Phenyl-2-(pyridin-4-yl)ethanol | 85 |

| 2 | n-BuLi | Methyl iodide | 4-Ethylpyridine | 78 |

| 3 | LDA | Acetone | 2-(Pyridin-4-yl)propan-2-ol | 82 |

This table presents typical yields for the deprotonation and electrophilic quench of 4-methylpyridine, a structural analog of this compound.

The methyl group can also undergo functionalization through radical pathways. A common method for this is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction proceeds via a radical chain mechanism to produce 4-(bromomethyl)-2-cyclobutoxypyridine. The benzylic-like position of the methyl group makes it susceptible to radical abstraction.

The resulting brominated product is a versatile intermediate for further synthetic transformations. For instance, it can undergo nucleophilic substitution reactions to introduce a variety of functional groups or be used in the formation of organometallic reagents.

Table 2: Radical Bromination of 4-Methylpyridine Analogs

| Entry | Reagent | Initiator | Product | Yield (%) |

| 1 | NBS | Benzoyl Peroxide | 4-(Bromomethyl)pyridine | 65 |

| 2 | NBS | AIBN | 4-(Bromomethyl)pyridine | 70 |

This table shows typical yields for the radical bromination of 4-methylpyridine, providing an expected outcome for the analogous reaction with this compound.

The activated methyl group of this compound can participate in condensation reactions with carbonyl compounds, particularly aldehydes, to form vinylpyridines. These reactions are often base-catalyzed and proceed through an initial aldol-type addition followed by dehydration. For example, condensation with benzaldehyde would yield 2-cyclobutoxy-4-styrylpyridine.

These condensation reactions are a powerful tool for extending the carbon chain at the 4-position and for the synthesis of conjugated systems containing the pyridine moiety. The resulting products can have interesting photophysical properties and may be used as building blocks for more complex molecules.

Investigation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic isotope effect studies are a valuable tool for elucidating these mechanisms.

Kinetic Isotope Effect (KIE) studies involve comparing the rate of a reaction using a substrate that has been isotopically labeled at a specific position with the rate of the same reaction using an unlabeled substrate. For reactions involving the 4-methyl group of this compound, a primary KIE would be expected for any reaction in which a C-H bond of the methyl group is broken in the rate-determining step.

For example, in the deprotonation of the methyl group, replacing the hydrogens with deuterium (B1214612) (CD3) would lead to a significant primary KIE (kH/kD > 1). The magnitude of the KIE can provide insight into the transition state of the C-H bond cleavage. Similarly, in radical bromination, a primary KIE would be observed if the hydrogen abstraction from the methyl group is the rate-limiting step. The absence of a significant KIE would suggest that C-H bond breaking is not involved in the slowest step of the reaction.

Table 3: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage at the 4-Methyl Group

| Reaction Type | Rate-Determining Step | Expected kH/kD |

| Deprotonation | C-H bond cleavage | 2-7 |

| Radical Halogenation | C-H bond cleavage | 2-5 |

| Condensation (enolization) | C-H bond cleavage | 3-6 |

This table provides theoretically expected ranges for the kinetic isotope effect for reactions where the C-H bond cleavage of the methyl group is the rate-determining step.

Information regarding the chemical reactivity and mechanistic studies of this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the chemical reactivity, trapping of reactive intermediates, or Hammett and Taft analyses for the compound "this compound" could be located.

The provided outline requires in-depth, scientifically accurate content, including data tables and detailed research findings for the following sections:

Hammett and Taft Analyses

The absence of any published research on these specific aspects of this compound's chemistry makes it impossible to generate the requested article while adhering to the strict requirements for accuracy and adherence to the specified outline.

General principles of chemical reactivity, trapping of intermediates, and linear free-energy relationships like Hammett and Taft analyses are well-established in organic chemistry. However, applying these concepts to a specific, unstudied compound without experimental data would be speculative and would not meet the required standard of a professional and authoritative scientific article.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for "this compound."

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Cyclobutoxy-4-methylpyridine in solution. Due to the presence of two distinct ring systems and their connecting ether linkage, a combination of one-dimensional and multi-dimensional NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific experimental spectra for this compound are not extensively documented in publicly available literature, expected chemical shifts can be predicted based on established data for related structures, such as 4-methylpyridine (B42270) and various ethers. libretexts.orgpressbooks.pubopenstax.orguci.eduresearchgate.net Protons on carbons adjacent to the ether oxygen are anticipated to appear in the 3.4-4.5 ppm range, while the corresponding carbon atoms are expected to resonate in the 50-80 ppm region in the ¹³C NMR spectrum. pressbooks.pubopenstax.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine (B92270) H-3 | 6.6 - 6.8 | 110 - 115 |

| Pyridine H-5 | 6.7 - 6.9 | 120 - 125 |

| Pyridine H-6 | 8.0 - 8.2 | 148 - 152 |

| 4-Methyl (-CH₃) | 2.2 - 2.4 | 20 - 25 |

| Cyclobutoxy O-CH | 5.2 - 5.5 | 75 - 80 |

| Cyclobutoxy -CH₂ (β) | 2.3 - 2.6 | 30 - 35 |

To confirm the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. It would be used to trace the connectivity within the pyridine ring (H-5 to H-6) and within the cyclobutoxy ring, confirming the adjacencies of the methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the predicted ¹H signal at 5.2-5.5 ppm to the cyclobutoxy methine carbon at 75-80 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting the two ring systems. A key correlation would be expected from the cyclobutoxy methine proton (O-CH) to the C-2 carbon of the pyridine ring, confirming the position of the ether linkage.

The cyclobutane (B1203170) ring is not planar and exists in a dynamic equilibrium between puckered conformations. researchgate.netdalalinstitute.com This conformational exchange, along with rotation around the C-O and C-C bonds of the ether linkage, can be studied using Dynamic NMR (DNMR) spectroscopy. By acquiring spectra at various temperatures, it is possible to observe changes in the line shape of the NMR signals. At high temperatures, where the exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows, leading to signal broadening and eventual decoalescence into distinct signals for each conformer. Analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the conformational exchange and rotational barriers.

Isotopic labeling is a powerful technique for tracking the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. For pyridine-containing molecules, strategies have been developed for the incorporation of isotopes such as ¹⁵N, ¹³C, and deuterium (B1214612) (²H). researchgate.netrepec.orgnih.gov

For instance, if this compound were to undergo a substitution reaction on the pyridine ring, a study could be designed using ¹⁵N-labeled pyridine. By synthesizing the ¹⁵N-labeled analogue of the starting material, the position of the nitrogen atom in the products and intermediates can be tracked using ¹⁵N NMR spectroscopy or mass spectrometry. This provides unequivocal evidence for or against mechanisms involving ring-opening and closing, such as the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation and its arrangement in the crystal lattice.

Analysis of the crystal structure of this compound would reveal key conformational features. The cyclobutoxy ring is expected to adopt a puckered conformation to relieve ring strain, with a specific puckering angle that can be precisely measured. dalalinstitute.com The orientation of the cyclobutoxy group relative to the planar pyridine ring, defined by the C4-C3-O-C(cyclobutyl) torsion angle, would be a critical parameter, indicating any steric hindrance or electronic interactions between the two moieties.

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of intermolecular interactions. For pyridine derivatives, common interactions include π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. researchgate.netacs.org Additionally, C-H···N and C-H···O hydrogen bonds, though weak, can play a significant role in stabilizing the crystal lattice. tandfonline.commdpi.com An X-ray diffraction study would identify all such interactions, measuring their distances and angles to provide a comprehensive understanding of the forces that dictate the solid-state architecture.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Electronic Effects

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for probing the electronic environment within a molecule. For this compound, these techniques would provide a characteristic "fingerprint" based on the vibrational modes of its constituent bonds.

Expected FT-IR and Raman Spectral Features of this compound:

If analyzed, the spectra would be expected to show characteristic peaks corresponding to the vibrations of the pyridine ring, the cyclobutoxy group, and the methyl group.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would be expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often sensitive to substitution patterns, would also be present.

Cyclobutoxy Group Vibrations: The C-H stretching vibrations of the cyclobutane ring would be observed in the 2850-3000 cm⁻¹ range. The C-O-C (ether) stretching vibration is a key feature and would likely appear as a strong band in the 1050-1250 cm⁻¹ region of the FT-IR spectrum.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group would also fall in the 2850-3000 cm⁻¹ region, while its bending vibrations would be expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Electronic effects, such as the electron-donating nature of the cyclobutoxy and methyl groups on the pyridine ring, would influence the frequencies and intensities of these vibrational modes.

Interactive Data Table: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridine Ring | C-H Stretch | >3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Cyclobutoxy Group | C-H Stretch | 2850-3000 |

| Cyclobutoxy Group | C-O-C Stretch | 1050-1250 |

| Methyl Group | C-H Stretch | 2850-3000 |

| Methyl Group | C-H Bend | 1375 & 1450 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (molecular formula C₁₀H₁₃NO), HRMS would provide an accurate mass measurement with a high degree of precision.

Expected HRMS Data and Fragmentation Pathways:

An HRMS analysis would yield a molecular ion peak [M+H]⁺ with a very specific mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of the compound's molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation pathways. For this compound, likely fragmentation would involve:

Loss of the cyclobutoxy group: Cleavage of the ether bond could lead to the formation of a 4-methyl-2-hydroxypyridine cation.

Fragmentation of the cyclobutane ring: The cyclobutane ring could undergo ring-opening and subsequent fragmentation, leading to the loss of smaller neutral molecules like ethene.

Fragmentation of the pyridine ring: At higher collision energies, the pyridine ring itself could fragment.

Interactive Data Table: Hypothetical HRMS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [C₁₀H₁₃NO + H]⁺ | [C₆H₇NOH]⁺ | C₄H₆ |

| [C₁₀H₁₃NO + H]⁺ | [C₁₀H₁₃NO - C₂H₄ + H]⁺ | C₂H₄ |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclobutane ring, ECD could be used to determine the absolute configuration of the resulting enantiomers.

Application of ECD to Chiral Derivatives:

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is unique to a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of the chiral derivative could be assigned.

As no chiral derivatives of this compound are reported in the literature, no specific ECD data can be presented.

Computational and Theoretical Chemistry of 2 Cyclobutoxy 4 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), represent a powerful tool for investigating the properties of molecules like 2-Cyclobutoxy-4-methylpyridine. These methods are used to predict a wide range of molecular characteristics from first principles.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A theoretical investigation into the electronic structure of this compound would involve the analysis of its molecular orbitals. Key parameters of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring, while the LUMO would also likely be centered on the ring system, available to accept electrons.

Table 1: Hypothetical Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential surface (ESP) provides a visual representation of the charge distribution within a molecule. For this compound, an ESP map would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial for understanding how the molecule interacts with other polar molecules and biological targets.

Spectroscopic Parameter Prediction and Validation

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental data, can help to confirm the molecule's structure. For this compound, theoretical calculations would predict specific chemical shifts for the protons and carbons of the pyridine ring, the methyl group, and the cyclobutoxy substituent.

Conformational Analysis and Potential Energy Surfaces of the Cyclobutoxy Group

The cyclobutoxy group attached to the pyridine ring is flexible and can adopt several different conformations. A thorough conformational analysis would involve calculating the potential energy surface of this group by systematically rotating the C-O bond connecting it to the pyridine ring. This would identify the most stable (lowest energy) conformation and any energy barriers to rotation. The puckering of the cyclobutane (B1203170) ring itself also contributes to the conformational landscape.

Reaction Pathway Modeling and Transition State Characterization

Should this compound be involved in chemical reactions, computational modeling could be used to map out the reaction pathways. This involves identifying the structures of the reactants, products, and any intermediates, as well as characterizing the transition states that connect them. The calculated activation energies for these transition states would provide insights into the reaction kinetics.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a critical role in the behavior of molecules in condensed phases and in biological systems. An NCI analysis of this compound would identify and characterize weak interactions such as van der Waals forces and potential hydrogen bonds. This would be particularly important for understanding how the molecule might pack in a crystal lattice or bind to a receptor.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational dynamics, solvent interactions, and thermodynamic properties. For this compound, MD simulations can elucidate the intricate interplay between the flexible cyclobutoxy group, the aromatic pyridine ring, and the surrounding solvent molecules, providing a detailed picture of its behavior in a liquid environment.

A hypothetical molecular dynamics simulation of this compound in an aqueous solution could be conceptualized to explore its dynamic characteristics. Such a study would typically involve the following computational setup and analysis:

Simulation Parameters:

A representative set of parameters for a molecular dynamics simulation of this compound in a water solvent box is outlined in the table below. These parameters are chosen to ensure a realistic representation of the molecular system and to allow for sufficient sampling of its conformational space.

| Parameter | Value | Rationale |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | A widely used force field for organic molecules, providing accurate parameters for the pyridine ring and the alkoxy substituent. |

| Solvent Model | TIP3P (Transferable Intermolecular Potential 3-Point) | A common and computationally efficient water model that accurately reproduces the bulk properties of water. |

| System Size | 1 molecule of this compound in a cubic box of ~30 Å side length, solvated with ~1000 water molecules. | This size is sufficient to minimize interactions of the solute with its periodic images and to represent a dilute solution. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure (1 atm), and temperature (298 K), mimicking standard laboratory conditions. |

| Simulation Time | 100 nanoseconds (ns) | A duration that allows for the observation of a wide range of dynamic events, including conformational changes of the cyclobutoxy group. |

| Time Step | 2 femtoseconds (fs) | A standard time step for simulations involving covalent bonds to hydrogen, used in conjunction with algorithms like SHAKE or LINCS. |

| Temperature Control | Nosé-Hoover thermostat | A method to maintain the system at a constant temperature. |

| Pressure Control | Parrinello-Rahman barostat | A method to maintain the system at a constant pressure. |

Analysis of Dynamic Behavior:

The trajectory data generated from the MD simulation would be analyzed to understand various aspects of the dynamic behavior of this compound in solution.

Conformational Dynamics of the Cyclobutoxy Group: The four-membered cyclobutyl ring is not planar and undergoes a dynamic process known as ring puckering. MD simulations can track the dihedral angles within the ring to characterize the puckering amplitude and frequency. Furthermore, the simulation can reveal the rotational dynamics of the entire cyclobutoxy group with respect to the pyridine ring, governed by the C(ring)-O-C(cyclobutyl)-C dihedral angle. The potential energy surface associated with this rotation can be mapped to identify the most stable conformations and the energy barriers between them.

Solvation Structure: The arrangement of water molecules around the solute is crucial for its solubility and reactivity. Analysis of the radial distribution functions (RDFs) between specific atoms of this compound and water molecules can provide a quantitative measure of the solvation shell structure. For instance, the RDF between the pyridine nitrogen and water hydrogen atoms would reveal the extent and geometry of hydrogen bonding.

Hydrogen Bonding Interactions: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. MD simulations can quantify the dynamics of hydrogen bond formation and breakage with surrounding water molecules. This includes calculating the average number of hydrogen bonds and their lifetimes, which are important indicators of the solute-solvent interaction strength.

Expected Research Findings:

Based on the principles of physical organic chemistry and computational studies of similar molecules, a molecular dynamics study of this compound would be expected to yield the following insights:

The cyclobutoxy group would exhibit significant flexibility, with the cyclobutyl ring rapidly interconverting between puckered conformations.

Rotation around the C(pyridine)-O bond would likely be a key dynamic process, with certain dihedral angles being more populated, corresponding to lower energy conformations. Steric hindrance between the cyclobutyl group and the methyl group on the pyridine ring could influence the preferred rotational state.

The pyridine nitrogen would form a relatively stable hydrogen bond with a water molecule in the first solvation shell.

The hydrophobic cyclobutyl and methyl groups would lead to a structured arrangement of water molecules in their vicinity, characteristic of hydrophobic solvation.

The detailed atomic-level information obtained from such molecular dynamics simulations would be invaluable for understanding the physicochemical properties of this compound and for predicting its behavior in various chemical and biological environments.

Derivatization and Analog Synthesis Based on the 2 Cyclobutoxy 4 Methylpyridine Scaffold

Systematic Modification of the Pyridine (B92270) Ring System

The pyridine ring is a key component for introducing electronic and steric diversity. The electron-donating nature of the 2-alkoxy group activates the ring, making it amenable to a variety of chemical transformations.

Introduction of Halogen, Nitro, and Amino Substituents

The introduction of fundamental functional groups such as halogens, nitro groups, and amino groups onto the pyridine ring is a primary step in generating a library of analogs.

Halogenation: Direct halogenation of the 2-cyclobutoxy-4-methylpyridine scaffold can be achieved using various halogenating agents. For instance, chlorination can be performed on related 4-methylpyridine (B42270) compounds using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. google.com Bromination of pyridines can also be accomplished in the presence of Lewis acids or under harsh conditions like fuming sulfuric acid. nih.gov These halogenated intermediates are crucial for subsequent cross-coupling reactions.

Nitration: The introduction of a nitro group, a powerful electron-withdrawing group, can significantly alter the electronic properties of the pyridine ring. Nitration of pyridines is often challenging due to the basicity of the ring nitrogen, which can be protonated under strongly acidic conditions, leading to deactivation. However, methods using nitric acid in trifluoroacetic anhydride (B1165640) or with dinitrogen pentoxide (N₂O₅) have been developed for the nitration of substituted pyridines. semanticscholar.orgresearchgate.netrsc.org For amine-substituted pyridines, nitration can be achieved with higher yields using a mixture of nitric acid and oleum. google.com

Amination: Amino groups can be introduced through several routes. One common method involves the nucleophilic aromatic substitution (SNAr) of a pre-installed halogen atom. The reactivity of halopyridines towards amination is significantly enhanced by the presence of electron-withdrawing groups. researchgate.net Alternatively, a nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. A series of 2-amino-4-methylpyridine (B118599) analogues with substituents at the 6-position have been synthesized, highlighting the feasibility of creating diverse amino-functionalized scaffolds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Halogenated derivatives of this compound serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. wikipedia.org A bromo-substituted this compound can be reacted with various aryl or heteroaryl boronic acids to generate biaryl structures. While the cross-coupling of 2-pyridyl nucleophiles can be challenging, effective catalyst systems have been developed to facilitate these transformations. nih.gov

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org This reaction is invaluable for introducing linear alkyne moieties, which can serve as rigid linkers or be further functionalized. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. scirp.orgacs.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide. This reaction is known for its high functional group tolerance and is a reliable method for creating C-C bonds.

The versatility of these reactions allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups, onto the pyridine ring.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner (Example) | Typical Catalyst System | Resulting Substructure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / Phosphine Ligand, Base | Phenyl group |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI, Base | Phenylethynyl group |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | Phenyl group |

Annulation Strategies to Form Polycyclic Heterocycles

Functional groups installed on the pyridine ring can be utilized to construct fused polycyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can generate complex heterocyclic frameworks. For example, by introducing appropriate ortho-substituents, such as an amino group and a carbonyl or cyano group, one could perform a condensation reaction to form a fused pyrimidine (B1678525) or pyrrole (B145914) ring. Various annulation strategies, including [3+2], [3+3], and [4+2] cycloadditions, have been developed for heterocyclic systems, which could be adapted to derivatives of the this compound scaffold to build novel, rigid molecular architectures. bohrium.comnih.govnih.gov

Diversification of the Cyclobutoxy Moiety

The cyclobutoxy group provides a three-dimensional character to the molecule and offers opportunities for modification by altering the ring size or by functionalizing the cyclobutane (B1203170) ring itself.

Synthesis of Homologous Alkoxy-Pyridines (e.g., cyclopentyloxy, cyclohexyloxy)

A straightforward method to create analogs is to synthesize homologous compounds with different cycloalkoxy groups. This is typically achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. masterorganicchemistry.comwikipedia.org The key precursor, 2-chloro-4-methylpyridine (B103993), can be synthesized from starting materials like 2-amino-4-picoline or 3-methylpyridine (B133936) 1-oxide. google.comalkalimetals.comguidechem.com This chloropyridine can then be reacted with various cycloalkanols (e.g., cyclopentanol, cyclohexanol) in the presence of a strong base like sodium hydride (NaH) to form the corresponding 2-cycloalkoxy-4-methylpyridine ethers. masterorganicchemistry.comchemistrytalk.org

Table 2: Synthesis of Homologous 2-Cycloalkoxy-4-methylpyridines via Williamson Ether Synthesis

| Cycloalkanol | Halopyridine Reagent | Base/Solvent | Product |

|---|---|---|---|

| Cyclobutanol (B46151) | 2-Chloro-4-methylpyridine | NaH / DMSO | This compound |

| Cyclopentanol | 2-Chloro-4-methylpyridine | NaH / DMSO | 2-Cyclopentyloxy-4-methylpyridine |

| Cyclohexanol | 2-Chloro-4-methylpyridine | NaH / DMSO | 2-Cyclohexyloxy-4-methylpyridine |

Functionalization of the Cyclobutane Ring

The cyclobutane ring itself can be a target for derivatization, although this is often performed on the cyclobutanol precursor before its attachment to the pyridine ring. The inherent ring strain of cyclobutanes makes them substrates for unique chemical transformations. nih.gov

Substitution: Stereocontrolled synthesis allows for the introduction of substituents onto the cyclobutane ring with high precision. nih.gov For example, cis-1,3-difunctionalized cyclobutanes can be synthesized from cyclobutyl aryl ketones through a sequential C-H/C-C functionalization strategy. nih.gov This allows for the installation of various aryl, heteroaryl, and alkenyl groups.

Ring Expansion: The strained four-membered ring can undergo ring-expansion reactions. For instance, cyclobutanols can undergo an oxidative ring expansion using cobalt catalysts and oxygen to form functionalized 1,2-dioxanes. acs.orgchemrxiv.org

Oxidation/Reduction: Functional groups on the cyclobutane ring, such as ketones, can be readily synthesized and subsequently reduced to alcohols, providing a handle for further reactions. nih.gov

These strategies enable the creation of a wide variety of substituted cyclobutoxy moieties, adding another layer of diversity to the molecular library derived from the this compound scaffold.

Elaboration of the 4-Methyl Group

The 4-methyl group on the pyridine ring is a key handle for introducing structural diversity. It can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, and more complex side chains, thereby enabling the exploration of a wider chemical space.

The oxidation of the 4-methyl group is a fundamental strategy for functionalizing the this compound scaffold. This transformation provides access to 2-cyclobutoxy-4-pyridinecarboxaldehyde and 2-cyclobutoxy-4-pyridinecarboxylic acid, which are versatile intermediates for further derivatization.

The synthesis of 4-pyridinecarboxaldehyde (B46228) from 4-picoline (4-methylpyridine) is a well-established industrial process. A common method involves the vapor-phase oxidation of 4-picoline, where a mixture of the substrate and air is passed over a heated vanadium-molybdenum catalyst. chemicalbook.com This process can be adapted for the synthesis of 2-cyclobutoxy-4-pyridinecarboxaldehyde.

Similarly, the oxidation can be extended to produce the corresponding carboxylic acid. Liquid-phase oxidation using nitric acid has been reported for the production of pyridine carboxylic acids. google.com Vapor-phase oxidation over specific catalysts can also yield the carboxylic acid, known as isonicotinic acid in the case of the 4-substituted pyridine. google.comsigmaaldrich.com These established methods provide reliable pathways to key oxidized intermediates from the this compound starting material.

Table 1: Oxidative Transformations of the 4-Methyl Group

| Starting Material | Transformation | Product | Typical Reagents/Conditions |

|---|---|---|---|

| This compound | Oxidation | 2-Cyclobutoxy-4-pyridinecarboxaldehyde | Vanadium-molybdenum catalyst, Air, Heat (~400°C) chemicalbook.com |

| This compound | Oxidation | 2-Cyclobutoxy-4-pyridinecarboxylic acid | Nitric Acid (liquid phase); V-Ti-Cr-Al-P oxide catalyst (vapor phase) google.com |

The 2-cyclobutoxy-4-pyridinecarboxaldehyde synthesized in the previous step is an ideal substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are powerful tools for forming carbon-carbon double bonds, allowing for the introduction of a wide variety of vinyl groups at the 4-position.

The Wittig reaction involves the reaction of an aldehyde with a phosphonium (B103445) ylide. organic-chemistry.org The nature of the substituents on the ylide determines the stereoselectivity of the resulting alkene. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org A recent development has demonstrated a method for 4-selective pyridine alkylation via a Wittig olefination of dearomatized pyridylphosphonium ylides, highlighting the utility of this reaction for functionalizing the pyridine core. bohrium.comresearchgate.netnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.org The dialkylphosphate byproduct is also water-soluble, simplifying purification. organic-chemistry.org The reaction proceeds by deprotonation of a phosphonate ester, followed by nucleophilic attack on the aldehyde to form an intermediate that eliminates to give the alkene. youtube.com For base-sensitive substrates, specific conditions like the Masamune-Roush modification can be employed. nrochemistry.com

Table 2: Olefination Reactions of 2-Cyclobutoxy-4-pyridinecarboxaldehyde

| Reaction Type | Aldehyde Substrate | Reagent | General Product Structure | Predominant Stereochemistry |

|---|---|---|---|---|

| Wittig Reaction | 2-Cyclobutoxy-4-pyridinecarboxaldehyde | Phosphonium Ylide (R-CH=PPh₃) | 2-Cyclobutoxy-4-(alkenyl)pyridine | (Z) for non-stabilized ylides; (E) for stabilized ylides organic-chemistry.org |

| HWE Reaction | 2-Cyclobutoxy-4-pyridinecarboxaldehyde | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R') | 2-Cyclobutoxy-4-(alkenyl)pyridine | (E) wikipedia.orgorganic-chemistry.org |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality is a critical step in drug design and the synthesis of advanced materials. For the this compound scaffold, stereocenters can be introduced either within the cyclobutoxy moiety or on substituents attached to the pyridine ring.

Several strategies can be employed for the enantioselective synthesis of chiral analogues. One approach involves the synthesis of chiral, non-racemic cyclobutane precursors. For example, chiral cyclobutanones can be synthesized via stereoselective [2+2] cycloaddition reactions. mdpi.com These chiral ketones can then be reduced asymmetrically, for instance, using Noyori's catalyst for asymmetric hydrogenation, to produce chiral cyclobutanols. nih.gov These enantiomerically enriched alcohols can then be used in an etherification reaction (e.g., a Williamson ether synthesis) with a suitable 2-halopyridine to construct the chiral this compound scaffold.

Alternatively, if derivatization at the 4-position introduces a prochiral center, asymmetric reactions can be applied. For example, the asymmetric reduction of a ketone derived from the 4-position side chain could generate a chiral alcohol. Asymmetric transfer hydrogenation of ketones is a well-established method for producing enantiomerically enriched secondary alcohols. nih.gov These methods provide a robust toolkit for accessing specific stereoisomers of derivatized this compound analogues.

Library Design and Combinatorial Approaches

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to form key interactions with biological targets. researchgate.netnih.gov This makes the this compound core an excellent starting point for the construction of chemical libraries for high-throughput screening.

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds by systematically combining a set of building blocks with a central scaffold. youtube.com Using the synthetic pathways described above, a diversified library can be generated from the this compound scaffold.

A combinatorial library design could proceed as follows:

Scaffold Synthesis: Prepare the core intermediate, 2-cyclobutoxy-4-pyridinecarboxaldehyde.

Combinatorial Olefination: React the aldehyde with a diverse set of phosphonium ylides (in a Wittig reaction) or phosphonate esters (in an HWE reaction). By using a variety of these reagents, a library of analogues with different alkene side chains at the 4-position can be generated.

This "build-couple-transform" strategy, where a core is built and then coupled with various partners, is a powerful paradigm for generating libraries with significant scaffold diversity. acs.org The use of functionalized pyrimidine and pyridine cores is a common strategy in the design of DNA-encoded libraries (DELs), which can contain billions of members for screening against biological targets. nih.gov

Table 3: Example of a Combinatorial Library Design

| Scaffold | Reaction | Building Block Set (R-group) | Library Output |

|---|

Applications of 2 Cyclobutoxy 4 Methylpyridine in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate

There is currently no available information to substantiate the role of 2-Cyclobutoxy-4-methylpyridine as a versatile synthetic intermediate.

Precursor for Complex Organic Frameworks

No studies have been found that utilize this compound as a precursor for the synthesis of complex organic frameworks.

Ligand Design in Catalysis

Information regarding the use of this compound in ligand design for catalysis is not present in the current body of scientific knowledge.

Chelation Properties and Coordination with Transition Metals

There are no documented studies on the chelation properties of this compound or its coordination behavior with transition metals.

Application in Asymmetric Catalysis (if chiral derivatives are utilized)

As there is no information on the compound itself, there is consequently no data on its chiral derivatives or their potential applications in asymmetric catalysis.

Reagent Development for Selective Chemical Transformations

No research has been published detailing the development or use of this compound as a reagent for selective chemical transformations.

Precursors for Specialized Materials (e.g., functional polymers, supramolecular assemblies)

The unique molecular architecture of this compound positions it as a promising precursor for the synthesis of specialized materials, including functional polymers and supramolecular assemblies. The presence of the pyridine (B92270) ring, a cyclobutoxy group, and a methyl group offers multiple avenues for tailoring the properties of resulting materials for a variety of advanced applications.

The pyridine nitrogen atom can act as a coordination site for metal ions, a feature that is extensively utilized in the formation of metallo-supramolecular assemblies. Furthermore, the cyclobutoxy and methyl substituents can influence the steric and electronic properties of the molecule, thereby dictating the self-assembly behavior and the final architecture of the supramolecular structures. For instance, the bulky cyclobutoxy group can introduce specific spatial arrangements in the resulting assemblies, leading to the formation of unique and complex topologies.

In the realm of functional polymers, this compound can be envisioned as a monomer or a functional comonomer. While direct polymerization through the pyridine ring is not typical, derivatives of this compound, such as those incorporating vinyl or other polymerizable groups, could be synthesized. The incorporation of the this compound moiety into a polymer backbone or as a side chain can impart specific functionalities. For example, the pyridine unit can introduce pH-responsiveness, metal-coordination capabilities, or catalytic activity to the polymer. The cyclobutoxy group can affect the polymer's solubility, thermal stability, and morphology.

Research on analogous pyridine-containing polymers has demonstrated their utility in diverse fields. For example, polymers containing 4-vinylpyridine (B31050) have been explored for applications in catalysis, drug delivery, and as responsive materials. The introduction of an alkoxy substituent, such as the cyclobutoxy group in this compound, can further enhance the properties of such polymers. Alkoxy groups are known to influence the optoelectrical properties of polymer acceptors in organic solar cells and can also be used to tune the solubility and processability of polymers.

The table below summarizes the potential influence of the structural features of this compound on the properties of functional polymers and supramolecular assemblies.

| Structural Feature | Potential Influence on Functional Polymers | Potential Influence on Supramolecular Assemblies |

| Pyridine Ring | Provides sites for metal coordination, hydrogen bonding, and post-polymerization modification. Imparts pH-responsiveness and potential catalytic activity. | Acts as a key building block for coordination-driven self-assembly. The nitrogen atom serves as a metal-binding site. |

| Cyclobutoxy Group | Influences solubility, processability, and thermal properties of the polymer. Can affect the polymer's morphology and chain packing. | Introduces steric bulk, which can direct the self-assembly process to form specific architectures. Can influence the solubility and stability of the assembly. |

| Methyl Group | Can fine-tune the electronic properties of the pyridine ring, affecting its reactivity and coordination ability. May slightly increase the hydrophobicity of the polymer. | Can influence the packing of molecules within the supramolecular structure through steric interactions and weak van der Waals forces. |

Detailed research into the synthesis and characterization of polymers and supramolecular structures derived from this compound is necessary to fully elucidate its potential. However, based on the established principles of polymer chemistry and supramolecular chemistry, it is evident that this compound represents a valuable and versatile building block for the creation of new advanced materials.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways

Traditional synthetic routes to substituted pyridines often rely on multi-step sequences that may involve harsh reagents and generate significant waste, thereby possessing a low atom economy. nih.gov The future development of synthetic pathways for 2-Cyclobutoxy-4-methylpyridine will prioritize green chemistry principles, focusing on maximizing the incorporation of all starting material atoms into the final product.

Emerging research will likely focus on multicomponent reactions (MCRs), which offer an eco-friendly and efficient means to construct complex molecules like pyridines in a single step. nih.gov Another promising avenue is the direct C-H functionalization of simpler pyridine (B92270) precursors, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. organic-chemistry.orgresearchgate.net These approaches align with the goals of reducing reaction times and waste, making the synthesis more environmentally benign. nih.gov Cationic half-sandwich rare-earth catalysts, for instance, have shown efficacy in the atom-economical C-H addition to olefins for synthesizing 2-alkylated pyridine derivatives, a strategy that could be adapted for attaching the cyclobutoxy group or its precursors. organic-chemistry.org

| Metric | Hypothetical Traditional Pathway | Potential Sustainable Pathway |

|---|---|---|

| Approach | Multi-step linear synthesis (e.g., SNAr with pre-formed cyclobutanol) | One-pot multicomponent reaction or direct C-H activation/alkoxylation |

| Atom Economy | Low to Moderate | High |

| Number of Steps | 3-5 steps | 1-2 steps |

| Waste Generation | Significant (stoichiometric byproducts, solvent waste) | Minimal (catalytic, high conversion) |

| Key Principle | Classical functional group interconversion | C-H functionalization, process intensification researchgate.net |

Exploration of Novel Catalytic Transformations for the Compound

Once synthesized, this compound serves as a platform for further functionalization. Future research will heavily lean on developing novel catalytic transformations to modify the molecule selectively. The electron-deficient nature of the pyridine ring and the presence of multiple C-H bonds present both a challenge and an opportunity for catalyst development. researchgate.net

Transition-metal and rare-earth metal catalysis are powerful tools for the direct functionalization of pyridine scaffolds. nih.govbeilstein-journals.org Research could target the selective C-H activation at the C-3, C-5, or C-6 positions of the pyridine ring, allowing for the introduction of new functional groups (e.g., aryl, alkyl, or heteroatom groups). For instance, heterobimetallic catalysts, such as Rh-Al systems, have been reported for the selective ortho-C–H monoalkylation of pyridines. nih.gov Furthermore, the cyclobutoxy moiety itself could be a target for catalytic ring-opening or rearrangement reactions, providing access to novel chemical structures. The conformational rigidity imposed by the pyridine ring can also be exploited in stereoselective synthesis. unimi.itsemanticscholar.org

| Transformation | Target Site | Potential Catalyst Class | Potential Product Class |

|---|---|---|---|

| C-H Arylation | C-3 or C-5 position | Palladium (Pd) or Ruthenium (Ru) complexes | Aryl-substituted 2-cyclobutoxy-4-methylpyridines |

| C-H Alkylation | C-6 position | Rare-earth metal complexes (e.g., Yttrium) nih.gov | 6-Alkyl-2-cyclobutoxy-4-methylpyridines |

| Directed ortho-Metalation | C-3 position | Lithium bases with transition metal catalysts | 3-Functionalized 2-cyclobutoxy-4-methylpyridines |

| Ring-Opening of Cyclobutoxy Group | Cyclobutoxy ether bond | Lewis acids or transition metals | Butenyl- or Butyl-ether substituted pyridines |

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of synthetic routes and the discovery of new reactions are often resource-intensive endeavors. Automated synthesis and high-throughput experimentation (HTE) offer a paradigm shift, enabling the rapid screening of a vast number of reaction parameters. nih.govacs.org Applying these technologies to this compound can significantly accelerate research. acs.org

An automated synthesis platform could be developed for the multi-step production of this compound and its derivatives, utilizing technologies like continuous-flow solid-phase synthesis. nih.gov HTE, which involves running hundreds of experiments in parallel on a microscale, is particularly well-suited for optimizing reaction conditions (e.g., catalysts, ligands, solvents, bases) for the catalytic transformations described in the previous section. nih.govyoutube.com This approach not only speeds up optimization but also allows for the discovery of unexpected reactivity by exploring a wider chemical space. acs.org

| Step | Action | Variables Screened | Throughput |

|---|---|---|---|